molecular formula C28H33ClN4O7S B1194832 Tenoretic CAS No. 73677-19-7

Tenoretic

Cat. No.: B1194832
CAS No.: 73677-19-7
M. Wt: 605.1 g/mol
InChI Key: GEGCOFDJWXJACT-UHFFFAOYSA-N
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Description

Tenoretic is a pharmaceutical compound that combines two active ingredients: atenolol and chlorthalidone. Atenolol is a beta-adrenergic receptor blocker, while chlorthalidone is a thiazide-like diuretic. This combination is primarily used to treat hypertension (high blood pressure) by reducing the workload on the heart and promoting the excretion of excess fluid from the body .

Synthetic Routes and Reaction Conditions:

    Atenolol: The synthesis of atenolol involves the reaction of 4-(2-hydroxy-3-isopropylaminopropoxy) acetanilide with isopropylamine under controlled conditions.

    Chlorthalidone: Chlorthalidone is synthesized by the reaction of 2-chloro-5-sulfamoylbenzoic acid with phthalic anhydride in the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods: The industrial production of this compound involves the separate synthesis of atenolol and chlorthalidone, followed by their combination in specific proportions to form the final product. The active ingredients are mixed with excipients such as magnesium stearate, microcrystalline cellulose, and povidone to create tablets .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

Scientific Research Applications

Tenoretic has a wide range of applications in scientific research:

Mechanism of Action

Atenolol: Atenolol selectively binds to beta-1 adrenergic receptors in the heart, inhibiting the effects of adrenaline and noradrenaline. This leads to a decrease in heart rate, cardiac output, and blood pressure .

Chlorthalidone: Chlorthalidone inhibits sodium and chloride reabsorption in the distal convoluted tubule of the nephron, promoting diuresis and reducing blood volume .

Molecular Targets and Pathways:

Properties

CAS No.

73677-19-7

Molecular Formula

C28H33ClN4O7S

Molecular Weight

605.1 g/mol

IUPAC Name

2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide;2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide

InChI

InChI=1S/C14H11ClN2O4S.C14H22N2O3/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14;1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h1-7,19H,(H,17,18)(H2,16,20,21);3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)

InChI Key

GEGCOFDJWXJACT-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O

Synonyms

atenolol - chlortalidone
atenolol, chlortalidone drug combinations
Igroseles
Tenoretic

Origin of Product

United States

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